molecular formula C16H22N2O4 B2887390 N-[(4-hydroxyoxan-4-yl)methyl]-N'-(2-phenylethyl)ethanediamide CAS No. 1351608-19-9

N-[(4-hydroxyoxan-4-yl)methyl]-N'-(2-phenylethyl)ethanediamide

Cat. No.: B2887390
CAS No.: 1351608-19-9
M. Wt: 306.362
InChI Key: CFMCMGKSWCBCBR-UHFFFAOYSA-N
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Description

N-[(4-hydroxyoxan-4-yl)methyl]-N’-(2-phenylethyl)ethanediamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a hydroxyoxane ring, a phenylethyl group, and an ethanediamide backbone, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-hydroxyoxan-4-yl)methyl]-N’-(2-phenylethyl)ethanediamide typically involves multicomponent reactions. One common method is the reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one. This reaction proceeds through a tandem Knoevenagel–Michael process, which is efficient and yields the desired compound with high atom economy .

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. These methods ensure consistent quality and yield, making the compound readily available for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[(4-hydroxyoxan-4-yl)methyl]-N’-(2-phenylethyl)ethanediamide undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The phenylethyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

N-[(4-hydroxyoxan-4-yl)methyl]-N’-(2-phenylethyl)ethanediamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-hydroxyoxan-4-yl)methyl]-N’-(2-phenylethyl)ethanediamide involves its interaction with specific molecular targets. The hydroxyoxane ring and phenylethyl group can bind to active sites of enzymes or receptors, modulating their activity. This compound may also interfere with cellular pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-hydroxyoxan-4-yl)methyl]-N’-(1-phenylethyl)ethanediamide
  • N-(5-chloro-2-methylphenyl)-N’-[(4-hydroxyoxan-4-yl)methyl]ethanediamide

Uniqueness

N-[(4-hydroxyoxan-4-yl)methyl]-N’-(2-phenylethyl)ethanediamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its hydroxyoxane ring and phenylethyl group provide distinct binding properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N'-[(4-hydroxyoxan-4-yl)methyl]-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c19-14(17-9-6-13-4-2-1-3-5-13)15(20)18-12-16(21)7-10-22-11-8-16/h1-5,21H,6-12H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFMCMGKSWCBCBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C(=O)NCCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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